molecular formula C13H14O3 B3331098 1-Methoxy-5-(methoxymethoxy)naphthalene CAS No. 78176-48-4

1-Methoxy-5-(methoxymethoxy)naphthalene

Cat. No. B3331098
CAS RN: 78176-48-4
M. Wt: 218.25 g/mol
InChI Key: NWUFCGWERRTABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-5-(methoxymethoxy)-naphthalene is an intermediate in the synthesis of Plumbagin-d3 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The molecular formula is C12H12O2 .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-5-(methoxymethoxy)-naphthalene consists of a naphthalene core with methoxy groups attached. The molecular weight is 188.223 Da . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

The specific chemical reactions involving 1-Methoxy-5-(methoxymethoxy)-naphthalene are not detailed in the available resources. It is known to be used in the synthesis of Plumbagin-d3 , but the exact reactions and mechanisms are not specified.


Physical And Chemical Properties Analysis

1-Methoxy-5-(methoxymethoxy)-naphthalene is a clear light yellow to brown liquid . It is insoluble in water, but soluble in ethanol, ether, benzene, and chloroform .

Mechanism of Action

The mechanism of action of 1-Methoxy-5-(methoxymethoxy)-naphthalene is not specified in the available resources. It is known to be an intermediate in the synthesis of Plumbagin-d3, which induces apoptosis in cancer cells and inhibits NADPH oxidase 4 in a time- and dose-dependent manner .

Safety and Hazards

The safety data sheet for 1-Methoxy-5-(methoxymethoxy)-naphthalene indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

The future directions for the use of 1-Methoxy-5-(methoxymethoxy)-naphthalene are not specified in the available resources. Given its role as an intermediate in the synthesis of Plumbagin-d3, it may have potential applications in the development of new therapeutic agents .

properties

CAS RN

78176-48-4

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-methoxy-5-(methoxymethoxy)naphthalene

InChI

InChI=1S/C13H14O3/c1-14-9-16-13-8-4-5-10-11(13)6-3-7-12(10)15-2/h3-8H,9H2,1-2H3

InChI Key

NWUFCGWERRTABC-UHFFFAOYSA-N

SMILES

COCOC1=CC=CC2=C1C=CC=C2OC

Canonical SMILES

COCOC1=CC=CC2=C1C=CC=C2OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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